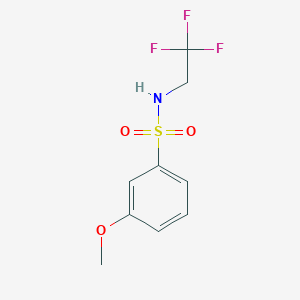

3-Methoxy-N-(2,2,2-trifluoroethyl)benzenesulfonamide

Descripción

Propiedades

IUPAC Name |

3-methoxy-N-(2,2,2-trifluoroethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO3S/c1-16-7-3-2-4-8(5-7)17(14,15)13-6-9(10,11)12/h2-5,13H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDHRNOSKJWEQSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)S(=O)(=O)NCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-N-(2,2,2-trifluoroethyl)benzenesulfonamide typically involves the reaction of 3-methoxybenzenesulfonyl chloride with 2,2,2-trifluoroethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction conditions generally include:

- Solvent: Dichloromethane or another suitable organic solvent

- Temperature: Room temperature to slightly elevated temperatures

- Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .

Análisis De Reacciones Químicas

Types of Reactions

3-Methoxy-N-(2,2,2-trifluoroethyl)benzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The methoxy group can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form corresponding amines.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

Reducing Agents: Lithium aluminum hydride, sodium borohydride

Substitution Reagents: Halogenating agents, nucleophiles

Major Products

Oxidation: Formation of sulfoxides or sulfones

Reduction: Formation of amines

Substitution: Formation of various substituted benzenesulfonamides.

Aplicaciones Científicas De Investigación

Enzyme Inhibition

Research indicates that 3-Methoxy-N-(2,2,2-trifluoroethyl)benzenesulfonamide exhibits inhibitory effects on certain enzymes and receptors. It has been identified as a modulator of nuclear receptors such as retinoic acid receptor-related orphan receptors α and γ (RORα/γ), which are involved in metabolic regulation and immune responses. This modulation suggests potential applications in treating metabolic disorders and autoimmune diseases.

Antimicrobial Activity

The compound has shown promise as an antimicrobial agent. Its structural similarities to other benzenesulfonamide derivatives have led to investigations into its efficacy against drug-resistant strains of Mycobacterium tuberculosis (M. tuberculosis). Studies have indicated that modifications to the sulfonamide structure can enhance activity against both drug-susceptible and resistant strains .

Table 1: Biological Activity of Sulfonamide Derivatives

| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | M. tuberculosis | < 0.1 μg/mL |

| Thiophene-benzenesulfonamide derivative | M. tuberculosis | < 0.1 μg/mL |

| Sulfaphenazole | M. tuberculosis | MIC = 0.13 μg/mL |

Drug Development

The unique properties of this compound make it a valuable candidate for drug development. Its ability to penetrate biological membranes effectively increases its potential as a therapeutic agent. The compound's lipophilicity aids in optimizing pharmacokinetic profiles for new drug formulations.

Case Study 1: Antimycobacterial Activity

In a study evaluating the antimycobacterial activity of various benzenesulfonamide derivatives, this compound was tested against multiple strains of M. tuberculosis. The results demonstrated significant activity with MIC values below those of traditional treatments, indicating its potential as a novel anti-TB agent .

Case Study 2: Modulation of RORα/γ

Another study focused on the role of this compound in modulating RORα/γ activity. The findings suggested that the trifluoroethyl group significantly enhances binding affinity to these receptors compared to non-fluorinated analogs. This property could be leveraged for developing drugs targeting metabolic syndromes and inflammatory conditions.

Mecanismo De Acción

The mechanism of action of 3-Methoxy-N-(2,2,2-trifluoroethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group enhances the compound’s lipophilicity, improving its ability to penetrate biological membranes and interact with intracellular targets. The sulfonamide moiety can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

T0901317: A Nuclear Receptor Modulator

Structure : T0901317 [N-(2,2,2-trifluoroethyl)-N-[4-(2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl)phenyl]benzenesulfonamide] shares the trifluoroethyl group with the target compound but features additional trifluoromethyl and hydroxyl substituents on the phenyl ring (Figure 1).

Pharmacological Activity :

- Acts as a liver X receptor (LXR) agonist , promoting cholesterol efflux and suppressing atherosclerosis .

- Functions as a retinoic acid receptor-related orphan receptor (ROR)-α/γ inverse agonist, modulating circadian rhythm and immune responses . Key Differences:

- The absence of a methoxy group in T0901317 reduces its electron-donating effects compared to the target compound.

- The hydroxyl and trifluoromethyl groups in T0901317 enhance its binding affinity to LXR and ROR receptors .

Table 1: Structural and Functional Comparison

*Calculated based on molecular formula.

Fluorinated Benzenesulfonamides in Drug Discovery

Role of Fluorine Substituents

- Trifluoroethyl Group : Enhances metabolic stability and membrane permeability due to high electronegativity and lipophilicity .

- Methoxy Group : Electron-donating effects may alter binding interactions compared to electron-withdrawing groups (e.g., -CF₃ in T0901317).

Examples from Evidence:

- N-[2-(diethylamino)ethyl]-3-(trifluoromethyl)benzenesulfonamide (Z5K): Features a trifluoromethyl (-CF₃) group at the 3-position and a diethylaminoethyl side chain. Used in structural studies but lacks reported receptor targets .

Key Research Findings and Implications

- Structural Flexibility : The trifluoroethyl group is a versatile moiety in benzenesulfonamides, enabling modulation of nuclear receptors (e.g., LXR, ROR) and ABC transporters .

- Methoxy vs. Halogen Substituents : Methoxy groups may reduce cytotoxicity compared to halogenated analogs (e.g., 4-chloro derivatives) by avoiding reactive metabolic intermediates .

- Therapeutic Potential: Compounds like T0901317 highlight the promise of benzenesulfonamides in treating metabolic and inflammatory diseases, though the target compound’s specific applications require further study.

Actividad Biológica

3-Methoxy-N-(2,2,2-trifluoroethyl)benzenesulfonamide is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, focusing on its mechanisms of action, interactions with biological targets, and relevant research findings.

Chemical Structure and Properties

The compound features a methoxy group and a trifluoroethyl group attached to a benzenesulfonamide core. The trifluoroethyl moiety enhances lipophilicity and membrane permeability, which are critical for its biological efficacy. The chemical structure can be represented as follows:

Research indicates that this compound acts primarily through modulation of nuclear receptors, particularly retinoic acid receptor-related orphan receptors (RORα and RORγ). These receptors are crucial in regulating metabolic processes and immune responses. The compound has been shown to inhibit the transactivation activity of these receptors, suggesting its potential as a therapeutic agent in metabolic disorders and immune-related diseases .

Interaction with Biological Targets

The compound's interactions with specific molecular targets involve hydrogen bonding and hydrophobic interactions. It forms stable complexes with proteins, enhancing its potential as a drug candidate. Notably, the trifluoroethyl group contributes to increased binding affinity and selectivity for certain biological targets .

In Vitro Studies

Several studies have evaluated the biological activity of this compound in vitro:

- Cell Proliferation Inhibition : The compound demonstrated potent inhibitory effects on various cancer cell lines, including MDA-MB-231 (triple-negative breast cancer) and HepG2 (liver cancer). IC50 values were reported in the low micromolar range, indicating strong antiproliferative activity .

- Selectivity Index : It exhibited a favorable selectivity index against cancer cells compared to non-cancerous cell lines, suggesting its potential for targeted cancer therapy .

In Vivo Studies

In vivo studies using mouse models have shown that treatment with this compound can significantly inhibit tumor growth and metastasis. For example, in a BALB/c nude mouse model inoculated with MDA-MB-231 cells, the compound reduced metastatic nodules when administered over a 30-day period .

Comparative Analysis of Similar Compounds

| Compound Name | Structure | Biological Activity | IC50 (µM) | Selectivity |

|---|---|---|---|---|

| This compound | Structure | Inhibits RORα/γ | 0.126 | High |

| T0901317 | Structure | Inhibits RORα/γ | 0.132 (K_i) | Moderate |

| Other sulfonamides | Structure | Various | Varies | Varies |

Case Studies

- Cardiovascular Effects : A study investigated the effects of benzenesulfonamide derivatives on perfusion pressure and coronary resistance using an isolated rat heart model. Results indicated that certain derivatives could significantly alter cardiovascular parameters, showcasing the relevance of structural modifications in biological activity .

- Cancer Metastasis : Another significant finding highlighted the ability of this compound to inhibit lung metastasis in mice models more effectively than established compounds like TAE226. This suggests its potential role in cancer treatment strategies aimed at preventing metastasis .

Q & A

Basic Research Questions

Q. What are the key synthetic routes and analytical methods for characterizing 3-Methoxy-N-(2,2,2-trifluoroethyl)benzenesulfonamide?

- Synthesis : While direct synthesis protocols for this compound are not fully detailed in the evidence, related benzenesulfonamide derivatives are synthesized via nucleophilic substitution reactions. For example, sulfonamide formation typically involves reacting benzenesulfonyl chloride with amines under basic conditions .

- Characterization : Techniques include:

- 1H NMR : For structural confirmation (e.g., δ 7.74–7.93 ppm for aromatic protons in related analogs) .

- X-ray crystallography : To resolve crystal packing and hydrogen-bonding interactions, as demonstrated for structurally similar sulfonamides .

- HPLC-MS : For purity assessment (>99% in T0901317 batches) .

Q. What are the primary biological targets and physicochemical properties of this compound?

- Targets :

- Liver X Receptor (LXR) : Potent agonist (EC₅₀ ≈ 50 nM), upregulating cholesterol efflux via ABCA1 .

- Farnesoid X Receptor (FXR) and Pregnane X Receptor (PXR) : Weak activation (EC₅₀ = 5 µM for FXR) .

- Properties :

- Molecular formula : C₁₆H₁₃F₉NO₃S; Molecular weight : 481.30 g/mol .

- Solubility : 96 mg/mL in DMSO; Melting point : 227°C (similar analogs) .

Advanced Research Questions

Q. How does the trifluoroethyl moiety influence receptor selectivity and metabolic stability?

- Receptor binding : The electron-withdrawing trifluoroethyl group enhances hydrophobic interactions with LXR’s ligand-binding domain, increasing potency. Fluorine atoms improve metabolic stability by resisting oxidative degradation .

- Selectivity : The bulky trifluoromethyl-hydroxyethyl side chain reduces cross-reactivity with FXR/PXR, as steric hindrance limits fit in their binding pockets .

Q. What experimental models are optimal for studying its anti-atherosclerotic effects?

- In vitro :

- Macrophage cholesterol efflux assays : Measure ABCA1/ABCG1 upregulation using radiolabeled cholesterol .

- Reporter gene assays : Quantify LXR activation in HEK293 cells transfected with LXRE-luciferase constructs .

- In vivo :

- ApoE⁻/⁻ mice : High-fat diet-induced atherosclerosis models show reduced plaque formation (dose: 10–50 mg/kg/day orally) .

- Plasma lipid profiling : Track HDL-C increases and LDL-C reductions via enzymatic assays .

Q. How can researchers resolve contradictions in data on off-target effects (e.g., PPAR-δ activation)?

- Mechanistic studies :

- Use gene knockout models (e.g., LXRα/β⁻/⁻ mice) to isolate PPAR-δ effects observed in muscle tissue .

- Selective inhibitor co-treatment : Block PPAR-δ with GSK0660 to confirm T0901317’s direct vs. indirect effects .

Methodological Considerations

Q. What strategies optimize in vivo dosing while minimizing hepatotoxicity?

- Dose titration : Start at 5 mg/kg/day and monitor liver enzymes (ALT/AST). Higher doses (>30 mg/kg) may induce hepatic steatosis via LXR-mediated lipogenesis .

- Combination therapy : Co-administer with FXR agonists (e.g., INT-767) to counterbalance lipogenic pathways .

Q. How can computational tools aid in designing analogs with improved selectivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.